

Commercially available sources of Alfuzosin-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alfuzosin-d7

Cat. No.: B3034047

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An In-Depth Technical Guide to Commercially Available Sources of **Alfuzosin-d7**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercially available sources of **Alfuzosin-d7**, its physicochemical properties, and its application as an internal standard in quantitative analysis. This document includes a detailed experimental protocol for its use in bioanalytical methods and visual diagrams to illustrate its mechanism of action and analytical workflows.

Introduction to Alfuzosin-d7

Alfuzosin is a selective α_1 -adrenergic receptor antagonist used clinically to treat benign prostatic hyperplasia (BPH).^{[1][2]} It functions by relaxing the smooth muscle in the prostate and bladder neck, which improves urinary flow.^{[1][3][4]} In drug development, pharmacokinetic studies, and clinical monitoring, accurate quantification of alfuzosin in biological matrices is crucial.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, co-elute chromatographically, and correct for variations in sample preparation and instrument response. **Alfuzosin-d7** is the deuterium-labeled analog of alfuzosin, designed for use as an internal standard for the quantification of alfuzosin by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[3][5]}

Commercially Available Sources and Physicochemical Properties

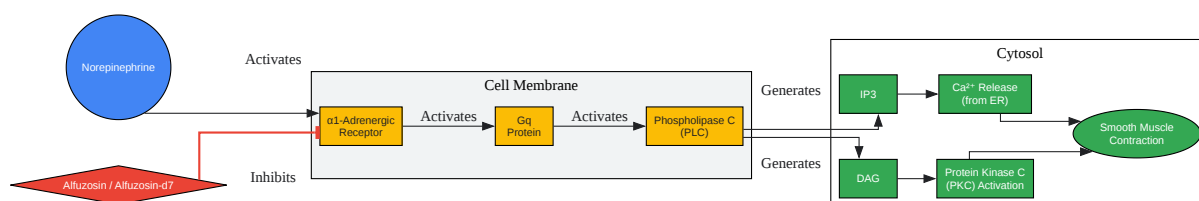
Several specialized chemical suppliers offer **Alfuzosin-d7** for research purposes. The table below summarizes the key quantitative data from various commercial sources to facilitate comparison and procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity / Isotopic Enrichment | Available Sizes |
|--------------------|----------------------------|---------------------------|--|--------------------------|---|------------------------------------|
| Cayman Chemical | Alfuzosin-d7 | 1133386-93-2 | C ₁₉ H ₂₀ D ₇ N ₅ O ₄ | 396.5 | ≥99% deuterated forms (d ₁ -d ₇) | 500 µg, 1 mg, 5 mg, 10 mg |
| Simson Pharma Ltd. | Alfuzosin-D7 | 1133386-93-2 | C ₁₉ H ₂₀ D ₇ N ₅ O ₄ | 396.49 | 96% | Custom Synthesis (Min. Order 1 mg) |
| MedChem Express | Alfuzosin-d7 hydrochloride | Not specified for d7 salt | Not Specified | Not Specified | Not Specified | Not Specified |
| CDN Isotopes | (±)-Alfuzosin-d7 HCl | 1276197-14-8 | C ₁₉ H ₂₁ D ₇ ClN ₅ O ₄ | 432.96 | 98 atom % D | 5 mg, 10 mg |

Note: Data is subject to change and should be verified with the supplier. Some suppliers provide the hydrochloride salt form, which will have a different molecular weight and CAS number.

Mechanism of Action: α 1-Adrenergic Receptor Antagonism

Alfuzosin exerts its therapeutic effect by blocking $\alpha 1$ -adrenergic receptors. These are G protein-coupled receptors (GPCRs) that, when activated by endogenous catecholamines like norepinephrine, trigger a signaling cascade that leads to smooth muscle contraction. Alfuzosin's antagonism of this pathway results in muscle relaxation.



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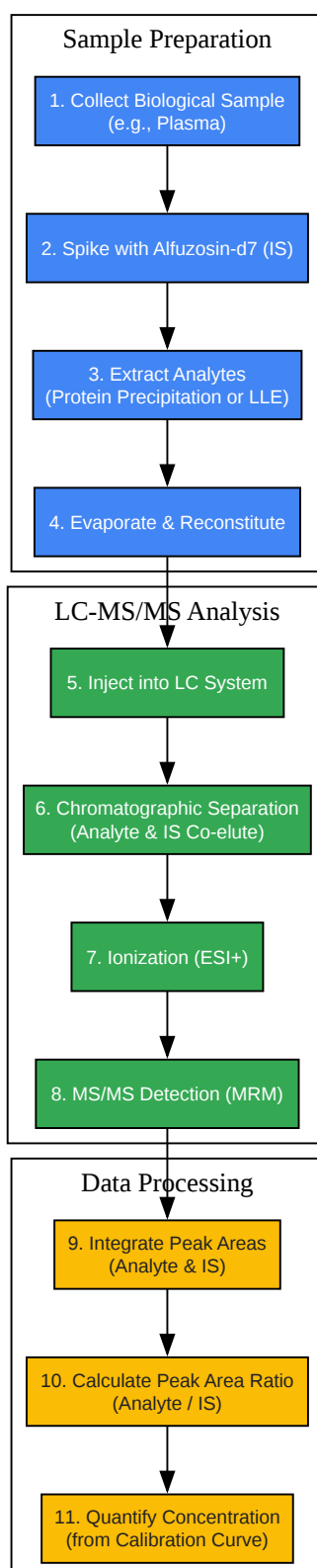
Caption: Signaling pathway of the $\alpha 1$ -adrenergic receptor and its inhibition by Alfuzosin.

Experimental Protocols

Alfuzosin-d7 is primarily used as an internal standard (IS) for the bioanalysis of alfuzosin in complex matrices like plasma or urine. Below is a detailed, representative methodology for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

General Experimental Workflow

The use of a stable isotope-labeled internal standard is integral to the bioanalytical workflow, ensuring accuracy by accounting for variability during sample processing and analysis.[6][7]



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Caption: A typical bioanalytical workflow for analyte quantification using an internal standard.

Detailed Methodology: Quantification of Alfuzosin in Human Plasma

This protocol is a composite based on established methods for quantifying alfuzosin and other small molecules in plasma.^{[8][9][10]}

1. Preparation of Stock and Working Solutions:

- Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alfuzosin reference standard in 10 mL of methanol.
- **Alfuzosin-d7** (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of **Alfuzosin-d7** in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., ranging from 0.5 to 50 ng/mL). Prepare a working solution of **Alfuzosin-d7** at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

- Spike 95 µL of blank human plasma with 5 µL of the appropriate alfuzosin working solution to create calibration standards.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- The final concentrations may range from 0.25 to 25 ng/mL, which is a typical range for alfuzosin bioanalysis.^[9]

3. Sample Preparation (Protein Precipitation):

- To 100 µL of a plasma sample (unknown, calibration standard, or QC), add 20 µL of the **Alfuzosin-d7** working solution (e.g., 10 ng/mL).
- Vortex mix for 30 seconds.
- Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.

- Vortex vigorously for 2 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., Hypurity C8, 50 x 4.6 mm, 5 µm) is suitable. [\[9\]](#)
 - Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 75:25 water:acetonitrile. [\[10\]](#)
 - Flow Rate: 0.5 mL/min. [\[10\]](#)
 - Injection Volume: 10 µL.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization Positive (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Alfuzosin: Q1: 390.2 -> Q3: 235.1
 - **Alfuzosin-d7**: Q1: 397.2 -> Q3: 242.1 (Note: These transitions are illustrative and must be optimized on the specific instrument used).

- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.

5. Data Analysis:

- Integrate the chromatographic peaks for both alfuzosin and **Alfuzosin-d7** MRM transitions.
- Calculate the peak area ratio (Alfuzosin Area / **Alfuzosin-d7** Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of alfuzosin in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve. The results for QC samples should fall within $\pm 15\%$ of their nominal value ($\pm 20\%$ for the lower limit of quantification).

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- To cite this document: BenchChem. [Commercially available sources of Alfuzosin-d7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3034047#commercially-available-sources-of-alfuzosin-d7]

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